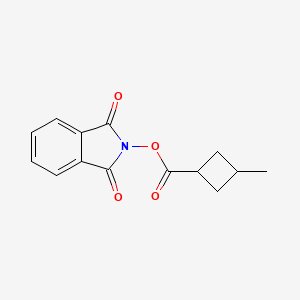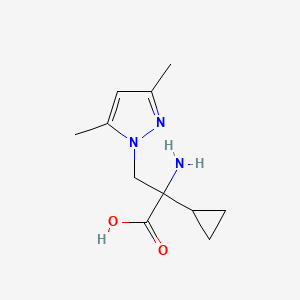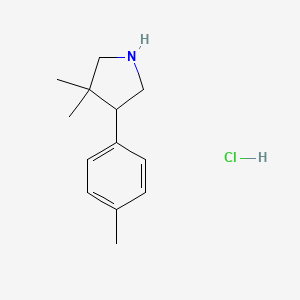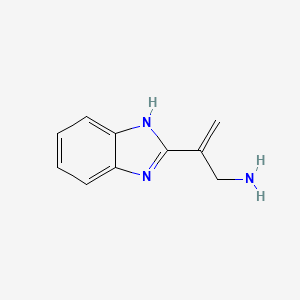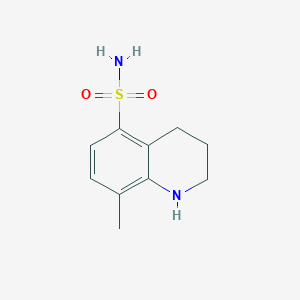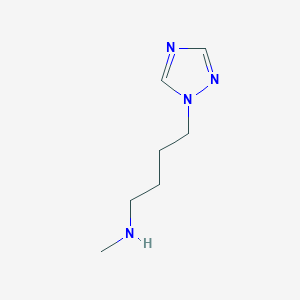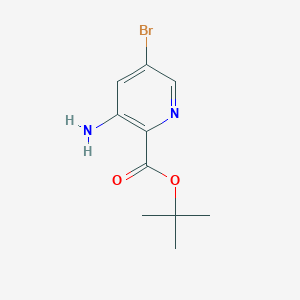
tert-Butyl 3-amino-5-bromopicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-amino-5-bromopicolinate is an organic compound with the molecular formula C10H13BrN2O2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by an amino group and a bromine atom, respectively The tert-butyl ester group is attached to the carboxyl group of the picolinic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-5-bromopicolinate typically involves the bromination of tert-butyl picolinate followed by the introduction of an amino group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring.
After bromination, the amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-Butyl 3-amino-5-bromopicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium thiolate, ammonia, or alkoxides are employed in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogen derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
tert-Butyl 3-amino-5-bromopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of tert-Butyl 3-amino-5-bromopicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
tert-Butyl 5-bromopicolinate: Similar structure but lacks the amino group at the 3-position.
tert-Butyl 3-amino-5-chloropicolinate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 3-amino-5-fluoropicolinate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
tert-Butyl 3-amino-5-bromopicolinate is unique due to the presence of both the amino and bromine groups, which provide distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions in various research fields.
特性
IUPAC Name |
tert-butyl 3-amino-5-bromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGBBORWJGYBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
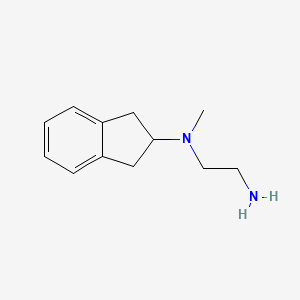

![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)
